molecular formula C16H24ClNO2 B11040137 2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide

2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide

Cat. No.: B11040137
M. Wt: 297.82 g/mol
InChI Key: QLXOMCOKPIOKKX-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is an organic compound characterized by its unique structure, which includes a chlorophenoxy group attached to a methyl-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Amidation Reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The chlorophenoxy group can interact with hydrophobic pockets, while the amide group can form hydrogen bonds, stabilizing the compound within the active site.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-2-methylpropanamide: Lacks the dipropyl groups, resulting in different binding properties.

    2-(4-bromophenoxy)-2-methyl-N,N-dipropylpropanamide: Substitution of chlorine with bromine alters reactivity and binding affinity.

    2-(4-chlorophenoxy)-2-ethyl-N,N-dipropylpropanamide: Variation in the alkyl chain length affects solubility and interaction with biological targets.

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications across different fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N,N-dipropylpropanamide

InChI

InChI=1S/C16H24ClNO2/c1-5-11-18(12-6-2)15(19)16(3,4)20-14-9-7-13(17)8-10-14/h7-10H,5-6,11-12H2,1-4H3

InChI Key

QLXOMCOKPIOKKX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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